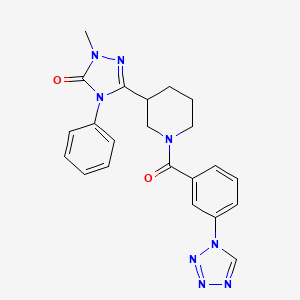

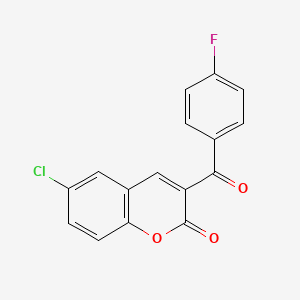

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide" is a complex organic molecule that is likely to have a range of interesting chemical properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can be facilitated by microwave-assisted protocols, as seen in the synthesis of N-3-substituted 4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives. These reactions start from primary amines, cyclic secondary amines, and a key intermediate, yielding the desired products in good yields and purity, characterized by NMR, IR, and HRMS analyses . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of a related compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was determined using X-ray diffraction, IR spectroscopy, and DFT calculations . The compound crystallized in a triclinic system, and the experimental data were in good agreement with theoretical calculations. This indicates that a combination of experimental and computational methods could be used to analyze the molecular structure of "3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide."

Chemical Reactions Analysis

The chemical reactivity of the molecule can be estimated by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan with theoretical calculations . The antioxidant properties of the related compound were determined using the DPPH free radical scavenging test, which could also be relevant for assessing the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, were analyzed through their formation via Diels-Alder reactions and characterized by their crystalline structures and hydrogen bonding patterns . These analyses provide a foundation for understanding how the compound of interest might behave in various environments and under different conditions.

Scientific Research Applications

Glucokinase Activation for Diabetes Treatment

The compound identified as a potent glucokinase activator, involved in increasing glucose uptake and glucokinase activity, illustrates a promising avenue for type 2 diabetes mellitus treatment. The study showcased a novel heteroaryl-containing benzamide derivative's efficacy in reducing glucose levels in mice models, highlighting its potential as a diabetes treatment candidate due to favorable pharmacokinetic parameters and safety margins (Park et al., 2014).

High-Yield Synthesis for Radiopharmaceuticals

Research into the high-yield synthesis of related compounds, such as (S)-BZM, (R)-BZM, and (S)-IBZM, for the preparation of radiopharmaceuticals, underscores the significance of these compounds in diagnostic imaging, particularly in brain disorders (Bobeldijk et al., 1990).

Potential PET Agents for Cancer Imaging

The synthesis of benzamide derivatives for potential use as PET imaging agents in cancers, particularly targeting the B-Raf(V600E) mutation, represents a critical step in advancing cancer diagnosis and treatment monitoring. This study provides a foundation for developing novel imaging agents with high specificity and efficacy (Wang et al., 2013).

Novel Heterocycles Synthesis

The efficient synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality from a related synthon demonstrates the compound's versatility in creating structurally diverse molecules. These heterocycles are essential for various biological applications, including drug discovery and material science (Mahata et al., 2003).

Antiviral Activity Against Influenza

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus highlights the potential of such compounds in antiviral therapy. Identifying compounds with significant antiviral activities opens new paths for treating and managing influenza outbreaks (Hebishy et al., 2020).

properties

IUPAC Name |

3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCPLSBAFRLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)